Home > Products > Screening Compounds P58765 > MC-Val-Cit-PAB-Auristatin E
MC-Val-Cit-PAB-Auristatin E -

MC-Val-Cit-PAB-Auristatin E

Catalog Number: EVT-12561267
CAS Number:
Molecular Formula: C68H108N11O13+
Molecular Weight: 1287.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC-Val-Cit-PAB-Auristatin E is a sophisticated compound primarily used in the development of antibody-drug conjugates (ADCs). This compound features a unique structure that allows for targeted delivery of cytotoxic agents to cancer cells. The main components include a maleimidocaproyl group, a protease-sensitive valine-citrulline dipeptide, and monomethyl auristatin E, which is an antineoplastic agent. This design enhances the therapeutic efficacy by ensuring that the cytotoxic drug is released specifically within tumor cells, minimizing systemic toxicity.

Source

MC-Val-Cit-PAB-Auristatin E is synthesized from various precursors, including L-citrulline and L-valine, through established peptide synthesis methodologies. Its derivatives and structural analogs are often produced in laboratory settings for research and clinical applications.

Classification

The compound falls under the category of peptide linkers used in ADCs. It is classified as a cytotoxic drug due to its ability to inhibit cell division by interfering with microtubule dynamics, specifically through the action of monomethyl auristatin E.

Synthesis Analysis

Methods

The synthesis of MC-Val-Cit-PAB-Auristatin E typically involves several key steps:

  1. Formation of Dipeptide Linker: The valine-citrulline dipeptide is synthesized using standard peptide coupling techniques. A modified route employing HATU (1-Hydroxy-7-azabenzotriazole) coupling agents has been shown to improve yields and reduce epimerization risks compared to traditional methods .
  2. Attachment of Maleimidocaproyl Group: This step involves the introduction of a maleimidocaproyl moiety to facilitate covalent bonding with antibodies. The maleimide group reacts selectively with thiol groups on antibodies, forming stable thioether linkages.
  3. Conjugation with Monomethyl Auristatin E: The final step involves linking the dipeptide to monomethyl auristatin E using a suitable coupling strategy to yield the final product .

Technical Details

The synthesis generally requires careful control of reaction conditions to ensure high purity and yield while minimizing side reactions. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis.

Molecular Structure Analysis

Structure

The molecular structure of MC-Val-Cit-PAB-Auristatin E can be described as follows:

  • Molecular Formula: C68_{68}H105_{105}N11_{11}O15_{15}
  • Molecular Weight: 1316.7 Da
  • CAS Registry Number: 646502-53-6

The structure includes a maleimidocaproyl group, a valine-citrulline dipeptide linker, and the monomethyl auristatin E payload, which collectively contribute to its function as an ADC .

Data

The compound is characterized by its solubility in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). Its stability in these solvents is crucial for storage and handling prior to use in biological applications.

Chemical Reactions Analysis

Reactions

MC-Val-Cit-PAB-Auristatin E undergoes specific chemical reactions that are critical for its function as an ADC:

  1. Cleavage by Cathepsin B: Inside tumor cells, the valine-citrulline bond is cleaved by cathepsin B, releasing monomethyl auristatin E, which then exerts its cytotoxic effects by disrupting microtubule formation .
  2. Covalent Bond Formation with Antibodies: The maleimidocaproyl group facilitates stable covalent bonding with thiol-containing antibodies, ensuring targeted delivery of the cytotoxic agent .

Technical Details

The reactions involved are typically characterized by their specificity and efficiency, allowing for controlled release mechanisms that enhance therapeutic outcomes while reducing off-target effects.

Mechanism of Action

Process

The mechanism of action for MC-Val-Cit-PAB-Auristatin E involves several steps:

  1. Targeting Tumor Cells: The antibody component binds specifically to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
  3. Release of Cytotoxic Agent: Inside the lysosomal compartment, cathepsin B cleaves the linker, releasing monomethyl auristatin E.
  4. Inhibition of Cell Division: Monomethyl auristatin E disrupts microtubule assembly, leading to cell cycle arrest and apoptosis .

Data

This mechanism allows for high specificity in targeting cancer cells while sparing healthy tissues, which is a significant advantage over traditional chemotherapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.196 g/cm³
  • Solubility: Soluble in DMSO (≥ 54 mg/mL)
  • Storage Conditions: Typically stored at room temperature in a sealed container .

Chemical Properties

  • pKa: Predicted at approximately 13.29
  • Boiling Point: Estimated at around 1347.6 °C
  • Flash Point: Approximately 686.7 °C .

These properties are crucial for determining the stability and handling requirements during synthesis and application.

Applications

MC-Val-Cit-PAB-Auristatin E has significant applications in scientific research and clinical settings:

  1. Antibody-Drug Conjugates Development: It serves as a key component in the formulation of ADCs designed for targeted cancer therapy.
  2. Cancer Research: Used extensively in preclinical studies to evaluate efficacy against various cancer types.
  3. Therapeutic Applications: Investigated in clinical trials for conditions such as lymphoma, leukemia, and solid tumors like lung and breast cancer .
Molecular Architecture and ADC Integration Framework

Structural Deconstruction of MC-Val-Cit-PAB-Auristatin E Conjugate

MC-Val-Cit-PAB-Auristatin E (CAS# 2055896-77-8) is a sophisticated small-molecule construct that integrates distinct domains essential for antibody-drug conjugate (ADC) functionality. Its molecular architecture comprises four key elements:

  • Maleimidocaproyl (MC) moiety: An N-terminal functional group featuring a maleimide ring, enabling thiol-specific conjugation to antibodies via cysteine residues. The hexanoyl (C6) spacer provides steric flexibility for efficient bioconjugation [1] [8].
  • Valine-Citrulline (Val-Cit) dipeptide: A protease-cleavable linker designed for selective hydrolysis by cathepsin B and other lysosomal proteases. The citrulline residue (diamino acid) enhances susceptibility to enzymatic cleavage compared to standard peptide bonds [4] [7].
  • Para-aminobenzyloxycarbonyl (PABC) spacer: A self-immolative component that undergoes 1,6-elimination post-cleavage of the Val-Cit peptide, facilitating spontaneous release of the cytotoxic payload [4] [10].
  • Auristatin E payload: A potent tubulin-binding antimitotic agent that inhibits microtubule polymerization. Unlike monomethyl auristatin derivatives, Auristatin E retains a dimethylated N-terminus, enhancing membrane permeability and cytotoxicity [1] [3].

The conjugate has a molecular weight of 1287.65 g/mol (empirical formula C₆₈H₁₀₈N₁₁O₁₃) and exhibits limited aqueous solubility, typically requiring DMSO for in vitro handling [1]. Its structural complexity enables precise tumor-specific drug release while maintaining plasma stability during circulation.

Table 1: Structural Domains of MC-Val-Cit-PAB-Auristatin E

DomainChemical FunctionRole in ADC Mechanism
MaleimidocaproylThiol-reactive maleimideAntibody conjugation via cysteine residues
Val-CitDipeptide sequenceCathepsin B cleavage site in lysosomes
PABCPara-aminobenzyloxycarbonyl spacerSelf-immolative release of payload
Auristatin ECytotoxic tubulin inhibitorCell cycle arrest via microtubule disruption

Role as Antibody-Drug Conjugate (ADC) Payload-Linker Complex

Within ADCs, MC-Val-Cit-PAB-Auristatin E serves as a critical payload-delivery module with three-stage activation kinetics:

  • Antibody-mediated targeting: The conjugate is covalently attached to tumor-specific monoclonal antibodies (e.g., anti-CD30, anti-HER2). Following intravenous administration, the antibody component directs the ADC to antigen-expressing cancer cells [3] [5].
  • Lysosomal processing: Upon internalization via receptor-mediated endocytosis, the ADC traffics to lysosomes where cathepsin B cleaves the Val-Cit peptide bond. The PABC spacer subsequently undergoes electronic rearrangement, releasing free Auristatin E [4] [7].
  • Cytotoxic activity: Released Auristatin E binds to tubulin, inhibiting microtubule assembly (IC₅₀ ≈ nM-pM range). Its moderate lipophilicity enables bystander effects—diffusion to neighboring tumor cells—enhancing antitumor efficacy against heterogeneous malignancies [3] [9].

This linker-payload system balances circulatory stability (minimal premature drug release in plasma) with efficient intracellular activation. The PABC spacer is critical for preventing steric hindrance between the antibody and protease cleavage sites [4] [10].

Table 2: Cleavable Linker Systems in Clinical ADCs

Linker TypeCleavage TriggerExample PayloadAdvantages/Limitations
Val-Cit-PABCLysosomal proteasesAuristatin E/MMAEHigh tumor selectivity; bystander effect
HydrazoneAcidic pH (endosomes)DoxorubicinFaster release; reduced plasma stability
DisulfideIntracellular glutathioneDM1/DM4Redox-sensitive; variable kinetics
β-GlucuronideLysosomal β-glucuronidaseMMAUEnhanced hydrophilicity; DAR=8 feasible

Comparative Analysis with Alternative Auristatin-Based Payload Systems

MC-Val-Cit-PAB-Auristatin E exhibits distinct pharmacological and physicochemical properties compared to other auristatin derivatives used in ADCs:

  • Versus MMAE (Monomethylauristatin E):Auristatin E features a dimethylated N-terminus (vs. MMAE's monomethyl group), increasing its membrane permeability and bystander killing potential. However, MMAE (utilized in Adcetris® and Polivy®) shows superior plasma stability metrics due to reduced enzymatic deamination [3] [7]. MMAE-containing ADCs typically achieve drug-to-antibody ratios (DAR) of 3.5–4, whereas Auristatin E's hydrophobicity limits DAR to ≤4 to prevent aggregation [9].

  • Versus MMAF (Monomethylauristatin F):MMAF contains a C-terminal phenylalanine carboxylate that confers negative charge, reducing membrane permeability and bystander effects. While MC-Val-Cit-PAB-MMAF ADCs (e.g., Belantamab mafodotin) demonstrate lower off-target toxicity, their efficacy is restricted to antigen-high tumors. Auristatin E's uncharged state enables broader intratumoral distribution [3] [5].

  • Solubility and aggregation profiles:Auristatin E's logP exceeds MMAE and MMAF, necessitating hydrophilic linkers like MC to mitigate aggregation. Novel glycosylated auristatins (e.g., MMAU β-glucuronide) demonstrate superior hydrophilicity, enabling DAR=8 ADCs without precipitation—a limitation for Auristatin E-based constructs [9].

Table 3: Properties of Major Auristatin Payloads in ADCs

ParameterAuristatin EMMAEMMAF
Molecular Weight1287.65 g/mol1316.63 g/mol1210.44 g/mol
N-TerminusDimethylaminoMonomethylaminoMonomethylamino
C-TerminusUncharged amineUncharged amineCarboxylate anion
Bystander EffectHighModerateLow
Clinical ADCPreclinicalAdcetris®, Polivy®Blenrep®

Bioconjugation Strategies for Site-Specific Antibody Attachment

The maleimide group in MC-Val-Cit-PAB-Auristatin E enables controlled conjugation to antibody carriers through multiple engineering approaches:

  • Cysteine-directed conjugation:Reduction of interchain disulfide bonds (hinge region) generates reactive thiol groups. Maleimide-thiol Michael addition attaches payloads with typical DARs of 2–4. This method yields heterogeneous mixtures due to variable reduction efficiency, potentially impacting pharmacokinetics [4] [6].

  • Site-specific mutagenesis:Introduction of engineered cysteines (e.g., THIOMAB™) enables site-defined conjugation. By incorporating unpaired cysteine residues at selected positions, DAR can be precisely controlled to 2.0, improving homogeneity and in vivo stability versus stochastic methods [4].

  • Emerging strategies:

  • Non-natural amino acids: Incorporation of p-acetylphenylalanine enables oxime ligation, bypassing maleimide chemistry and preventing retro-Michael reactions [4].
  • Enzymatic conjugation: Microbial transglutaminase creates specific amide bonds at glutamine residues (e.g., Q295), enhancing conjugation specificity [4].
  • PEGylated linkers: Incorporation of polyethylene glycol spacers (e.g., Mal-PEG₄-VC-PAB) improves solubility and reduces aggregation for high-DAR constructs [6] [9].

The MC linker's hexanoyl spacer balances conjugation efficiency and stability, though recent studies suggest longer PEG spacers may further reduce steric hindrance between antibody and payload domains [6] [9].

Table 4: Bioconjugation Techniques for Auristatin-Based ADCs

MethodConjugation SiteDAR ControlAdvantage
Stochastic CysteineHinge disulfides2–4 (heterogeneous)Simple workflow; established protocols
THIOMAB™Engineered cysteine2.0 (homogeneous)Improved PK/PD; reduced aggregation
TransglutaminaseGlutamine 2952.0Site-specific; no antibody reduction
Click ChemistryAzide/Alkyne handles4.0Orthogonal to native residues

Properties

Product Name

MC-Val-Cit-PAB-Auristatin E

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium

Molecular Formula

C68H108N11O13+

Molecular Weight

1287.6 g/mol

InChI

InChI=1S/C68H107N11O13/c1-16-44(8)59(52(91-14)39-56(83)77-38-24-28-51(77)62(92-15)45(9)63(85)71-46(10)61(84)48-25-19-17-20-26-48)76(11)67(89)58(42(4)5)75-66(88)60(43(6)7)79(12,13)40-47-30-32-49(33-31-47)72-64(86)50(27-23-36-70-68(69)90)73-65(87)57(41(2)3)74-53(80)29-21-18-22-37-78-54(81)34-35-55(78)82/h17,19-20,25-26,30-35,41-46,50-52,57-62,84H,16,18,21-24,27-29,36-40H2,1-15H3,(H7-,69,70,71,72,73,74,75,80,85,86,87,88,90)/p+1/t44-,45+,46+,50-,51-,52+,57-,58-,59-,60-,61+,62+/m0/s1

InChI Key

ULBSEZSVDXRNQN-UIMDRQLBSA-O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.